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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published preclinical data for SHP389, also
known as TNO155, a potent and selective allosteric inhibitor of Src homology-2 domain-
containing protein tyrosine phosphatase 2 (SHP2). The focus of this document is to assess the
reproducibility of key findings by comparing data from the initial discovery publication with
subsequent independent studies. Furthermore, this guide benchmarks the performance of
SHP389 against other well-characterized SHP2 inhibitors.

Executive Summary

SHP389 (TNO155) is a clinical-stage SHP2 inhibitor that has demonstrated robust preclinical
activity. An analysis of the available literature suggests a generally good consistency in the
reported in vitro potency of TNO155 across different studies, lending confidence to the
reproducibility of these findings. For instance, the originally reported biochemical IC50 is in
close agreement with values from later publications. Cellular potency, as measured by
inhibition of ERK phosphorylation (p-ERK) and cell proliferation, also shows comparable
ranges across various cancer cell lines, although some variability is expected due to different
experimental conditions and cell line-specific dependencies on the RAS-MAPK pathway.

Comparisons with other allosteric SHP2 inhibitors, such as SHP099 and RMC-4630, indicate
that TNO155 is among the most potent compounds in this class in cellular assays. While direct
head-to-head in vivo comparisons are limited, the available data suggests that TNO155
exhibits significant anti-tumor activity as a monotherapy in specific preclinical models and
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demonstrates synergistic effects when combined with other targeted agents, a finding that has

been consistently reported across multiple studies.

This guide summarizes the key quantitative data, provides detailed experimental protocols for

cornerstone assays, and visualizes the underlying biological pathways and experimental

workflows to offer a comprehensive resource for researchers in the field of oncology and drug

development.

Data Presentation: Comparative Analysis of In Vitro
and In Vivo Efficacy

The following tables summarize key quantitative data from various publications to assess the

reproducibility and comparative performance of SHP389 (TNO155).

Table 1: In Vitro Biochemical and Cellular Potency of SHP2 Inhibitors

. ) Cellular p- Cellular Cell Line(s)
Biochemica . . Reference(s
Compound ERK IC50 Proliferatio for Cellular
1 1IC50 (nM) )
(nM) n IC50 (uM)  Assays
[LaMarche et
KYSE-520,
al., 2020],
NCI-H358,
] [Chen et al.,
SHP389 various
11 8-36 0.04 - >10 2024],
(TNO155) OscCcC and )
[Valencia-
neuroblastom
) Sama et al.,
a cell lines
2023]
) various
Not directly [Chen et al.,
SHP099 71 3.8-34 OSCC cell
compared ] 2024]
lines
) various
Not directly [Chen et al.,
RMC-4630 Not Reported 0.26 - 20.9 OSCC cell
compared _ 2024]
lines
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Data from different sources are presented to illustrate the range of reported values. Direct

comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Comparison of In Vitro Anti-proliferative Activity (IC50, pM) of SHP2 Inhibitors in Oral

Squamous Cell Carcinoma (OSCC) Cell Lines

Cell Line SHP389 (TNO155) SHP099 RMC-4630
ORL-195 ~0.5 ~5 ~0.3
SCC-9 ~0.4 ~4 ~0.4
BICR10 >10 ~20 ~10
PE/CA-PJ15 >10 ~30 ~20

Selected cell lines
from the study by
Chen et al., 2024, are
shown to highlight the

comparative potency.

Table 3: Summary of In Vivo Monotherapy Efficacy of SHP389 (TNO155)

Tumor Growth
Tumor Model Dosing Regimen Inhibition (TGI) / Reference
Outcome
KYSE-520
Significant tumor [LaMarche et al.,
(Esophageal) 30 mg/kg, QD o
growth inhibition 2020]
Xenograft
NCI-H358 (NSCLC) ] [LaMarche et al.,
30 mg/kg, QD Tumor stasis

Xenograft

2020]

ALK-mutant
Neuroblastoma

Xenograft

Not specified as

monotherapy

More sensitive than
ALK-wild type

[Valencia-Sama et al.,
2023]
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Signaling Pathways and Experimental Workflows

To provide a clear understanding of the biological context and experimental procedures, the
following diagrams were generated using Graphviz.

Cell Proliferation,
Survival, Differentiation

Click to download full resolution via product page

SHP2 in the RAS-MAPK Signaling Pathway and the inhibitory action of SHP389.
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Study Setup
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A generalized workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.
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Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of
SHP389 (TNO155) research.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SHP389 on the
proliferation of cancer cell lines.

Methodology:

o Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 2,000-5,000
cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5%
CoO2.

o Compound Treatment: A serial dilution of SHP389 is prepared in the appropriate cell culture
medium. The cells are then treated with a range of concentrations of SHP389 or a vehicle
control (e.g., DMSO).

 Incubation: The plates are incubated for 72 to 120 hours.

 Viability Assessment: Cell viability is assessed using a commercially available reagent such
as CellTiter-Glo® (Promega) or by MTT assay. The luminescence or absorbance is
measured using a plate reader.

» Data Analysis: The data is normalized to the vehicle-treated control cells (100% viability).
The IC50 values are calculated by fitting the dose-response curves using a non-linear
regression model.

Western Blot for Phospho-ERK (p-ERK)

Objective: To assess the inhibitory effect of SHP389 on the RAS-MAPK signaling pathway by
measuring the phosphorylation of ERK.

Methodology:
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o Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells
are then treated with various concentrations of SHP389 or a vehicle control for a specified
duration (e.g., 2, 6, or 24 hours).

o Cell Lysis: The cells are washed with ice-cold PBS and then lysed with RIPA buffer
supplemented with protease and phosphatase inhibitors.

o Protein Quantification: The total protein concentration in the lysates is determined using a
BCA protein assay.

o SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 ug) are separated
by SDS-PAGE and transferred to a PVDF membrane.

e Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at
room temperature. The membrane is then incubated with a primary antibody specific for p-
ERK (e.g., Thr202/Tyr204) overnight at 4°C. After washing, the membrane is incubated with
an HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL)
substrate. The membrane is subsequently stripped and re-probed with an antibody against
total ERK to serve as a loading control. Band intensities are quantified using densitometry
software.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of SHP389 in a mouse xenograft model.
Methodology:

o Cell Implantation: A suspension of cancer cells (e.g., 5 x 1076 cells) in PBS, with or without
Matrigel, is subcutaneously injected into the flank of immunocompromised mice (e.g., nude
or NOD/SCID).

e Tumor Growth and Grouping: Tumor growth is monitored regularly using calipers. Tumor
volume is calculated using the formula: (Length x Width”2) / 2. When the mean tumor
volume reaches approximately 100-200 mms3, the mice are randomized into treatment and
control groups.
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e Drug Administration: SHP389 is administered at the desired dose and schedule (e.qg., daily
by oral gavage). The vehicle control is administered to the control group following the same
schedule and route.

e Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice weekly).

e Endpoint and Analysis: The study is continued for a predetermined period or until the tumors
in the control group reach a specified size. At the study's conclusion, the mice are
euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is
calculated to quantify the anti-tumor effect.

Conclusion

The available published data on SHP389 (TNO155) demonstrates a consistent preclinical
profile, supporting the reproducibility of its core pharmacological properties. The in vitro
potency and its mechanism of action via inhibition of the RAS-MAPK pathway are well-
substantiated across multiple studies. While in vivo efficacy can be influenced by various
factors including the specific tumor model and experimental conditions, the overall findings of
TNO155's anti-tumor activity, particularly in combination with other targeted therapies, are
recurrent in the literature. This guide provides researchers with a consolidated overview of the
key data and methodologies to facilitate further investigation and development of SHP2
inhibitors.

¢ To cite this document: BenchChem. [Reproducibility of Preclinical Data on SHP389
(TNO155): A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574588#reproducibility-of-published-data-on-
shp389]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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